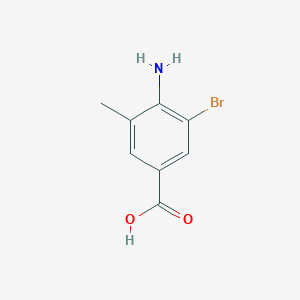

4-Amino-3-bromo-5-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-3-bromo-5-methylbenzoic acid (4ABMBA) is an organic compound that belongs to the class of aromatic carboxylic acids. It is a colorless solid with a molecular formula of C7H7BrNO2. 4ABMBA is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various dyes, catalysts, and other organic compounds.

Aplicaciones Científicas De Investigación

Synthesis in Medicinal Chemistry 4-Amino-3-bromo-5-methylbenzoic acid plays a critical role as a precursor or intermediate in the synthesis of various medicinal compounds. For instance, it is used in the synthesis of certain anti-cancer drugs that inhibit thymidylate synthase, showcasing its significance in the pharmaceutical industry (Cao Sheng-li, 2004).

Role in Antibiotic Research This compound is also identified in the structure of calichemicin antibiotics. The study of its derivatives and the synthesis process contributes to understanding the chemical nature of these antibiotics, which can be vital for developing new therapeutic agents (K. V. Laak & H. Scharf, 1989).

Photodynamic Therapy for Cancer Derivatives of this compound are used in the synthesis of new zinc phthalocyanine compounds. These compounds have shown potential in photodynamic therapy, a type of treatment used in cancer therapy. The research in this area is significant for developing new, effective treatments for cancer (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Molecular Interaction Studies Research also involves studying the molecular interactions of compounds containing this compound with other molecules like DNA. This is essential for understanding the compound's potential effects on biological systems, which can be crucial for drug development and other medical applications (Arezoo Jamshidvand et al., 2018).

Chemical Property Analysis The study of the thermodynamics and physical properties of halogenbenzoic acids, including derivatives of this compound, is crucial for understanding their behavior in various environments. This research is fundamental for the application of these compounds in different scientific and industrial fields (K. Zherikova et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that amines are generally involved in various biological processes and can interact with a wide range of targets .

Mode of Action

The mode of action of 4-Amino-3-bromo-5-methylbenzoic acid involves several chemical reactions. One of the oldest methods of α-amino acid synthesis begins with α bromination of a carboxylic acid by treatment with Br2 and PBr3. SN2 substitution of the α-bromo acid with ammonia then yields an α-amino acid .

Biochemical Pathways

Amines are known to play crucial roles in many biological processes, including protein synthesis and neurotransmission .

Pharmacokinetics

The properties of amines and benzoic acid derivatives suggest that they can be well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Amines and benzoic acid derivatives are known to have various biological activities, which can result in a wide range of cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds. For example, the compound’s reactivity and stability can be affected by the pH of the environment, as both amines and carboxylic acids can undergo ionization .

Análisis Bioquímico

Biochemical Properties

4-Amino-3-bromo-5-methylbenzoic acid plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo free radical bromination and nucleophilic substitution reactions . These interactions are crucial for understanding how this compound can be utilized in biochemical processes and its potential effects on biological systems.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and other cellular processes. For example, the compound can participate in free radical reactions, which are essential for its biochemical activity .

Propiedades

IUPAC Name |

4-amino-3-bromo-5-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGKGOMPWNLCEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405481 |

Source

|

| Record name | 4-amino-3-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860787-42-4 |

Source

|

| Record name | 4-amino-3-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)